molecular formula C18H16N2O3S B11590105 (5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11590105
M. Wt: 340.4 g/mol
InChI Key: WRESNIVGZLSUIB-WJDWOHSUSA-N
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Description

(5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the imidazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazolidinone ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its biological activities might make it a candidate for the development of new pharmaceuticals, particularly in the treatment of infections or cancer.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-methoxybenzylidene)-2-thioxoimidazolidin-4-one: Lacks the 4-methoxyphenyl group.

    (5Z)-5-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one: Lacks the 3-methoxybenzylidene group.

    (5Z)-5-(3-methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one: Lacks the 4-methoxy group on the phenyl ring.

Uniqueness

The presence of both the 3-methoxybenzylidene and 4-methoxyphenyl groups in (5Z)-5-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one may confer unique properties such as enhanced biological activity or improved solubility compared to similar compounds.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-6-13(7-9-14)20-17(21)16(19-18(20)24)11-12-4-3-5-15(10-12)23-2/h3-11H,1-2H3,(H,19,24)/b16-11-

InChI Key

WRESNIVGZLSUIB-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)NC2=S

Origin of Product

United States

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